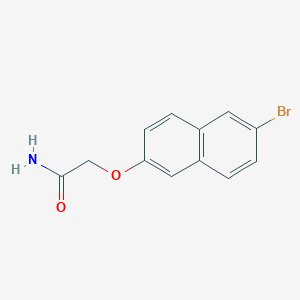

2-(6-Bromonaphthalen-2-yl)oxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-3-1-9-6-11(16-7-12(14)15)4-2-8(9)5-10/h1-6H,7H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICRRIZRLCETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 6 Bromonaphthalen 2 Yl Oxyacetamide

Strategic Design of Synthetic Pathways for 2-(6-Bromonaphthalen-2-yl)oxyacetamide

The effective synthesis of complex organic molecules hinges on a well-designed synthetic pathway. This section explores the retrosynthetic analysis of this compound and the judicious selection of precursors and reagents.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnections are at the ether and amide linkages, as these represent robust and well-established bond-forming reactions.

The primary disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key precursors: 6-bromo-2-naphthol (B32079) and a suitable N-substituted 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide (B1266107). This approach is based on the well-known Williamson ether synthesis.

A secondary disconnection can be considered at the amide bond (N-C bond) of the acetamide (B32628) moiety. This would lead to 2-((6-bromonaphthalen-2-yl)oxy)acetic acid and ammonia (B1221849) or a protected form of ammonia. This two-step approach involves first synthesizing the carboxylic acid intermediate, followed by amidation.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection | Bond Cleaved | Precursors | Synthetic Strategy |

| Primary | Naphthalene-O-CH₂ | 6-bromo-2-naphthol and 2-haloacetamide | Williamson Ether Synthesis |

| Secondary | O=C-NH₂ | 2-((6-bromonaphthalen-2-yl)oxy)acetic acid and ammonia | Amidation |

Selection of Precursors and Reagents for Naphthalene (B1677914) and Acetamide Moieties

The success of the synthesis relies on the availability and reactivity of the chosen precursors and reagents.

For the naphthalene moiety , the key precursor is 6-bromo-2-naphthol . This compound can be prepared from 2-naphthol (B1666908) through a two-step process involving bromination to form 1,6-dibromo-2-naphthol (B94854), followed by a selective reduction. youtube.com A detailed procedure for this synthesis is available in the literature, which involves the reaction of 2-naphthol with bromine in glacial acetic acid, followed by reduction with tin metal. youtube.comorgsyn.org

For the acetamide moiety , the choice of reagent depends on the synthetic strategy.

Direct Etherification: If the primary disconnection is followed, 2-chloroacetamide or 2-bromoacetamide are suitable reagents. These are commercially available and reactive alkylating agents. 2-bromoacetamide is generally more reactive than 2-chloroacetamide.

Two-Step Approach: If the secondary disconnection is chosen, the synthesis proceeds via 2-((6-bromonaphthalen-2-yl)oxy)acetic acid . This intermediate can be synthesized by reacting 6-bromo-2-naphthol with an alpha-haloacetic acid ester (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) followed by hydrolysis. The resulting carboxylic acid can then be converted to the amide.

Detailed Experimental Protocols for Core Synthesis

This section provides a detailed, albeit generalized, experimental protocol for the synthesis of this compound based on established chemical transformations.

Elaboration of the Naphthalene Ether Linkage

The formation of the ether linkage is a critical step and is typically achieved via the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of 6-bromo-2-naphthol to form a nucleophilic naphthoxide ion, which then attacks the electrophilic carbon of a 2-haloacetamide.

Reaction Scheme:

2-((6-bromonaphthalen-2-yl)oxy)acetic acid + Activating Agent → Activated Intermediate Activated Intermediate + NH₃ → this compound

Green Chemistry Principles in the Synthesis of Naphthalene-Acetamide Derivatives

The contemporary synthesis of naphthalene-acetamide derivatives, including this compound, is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of development include the use of alternative energy sources, greener solvent systems, and catalytic methods that enhance efficiency and minimize waste.

One of the prominent green methodologies is the application of microwave irradiation . researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net This rapid heating of polar molecules can lead to cleaner reactions with fewer byproducts. nih.gov For the synthesis of aryl oxyacetamides, microwave irradiation can be employed in the Williamson ether synthesis step, potentially under solvent-free conditions or with a minimal amount of a high-boiling point, greener solvent. researchgate.nettandfonline.com

Another significant green approach is the use of phase-transfer catalysis (PTC) . quizlet.comchegg.comsemanticscholar.org In the synthesis of this compound, the reaction between the sodium salt of 6-bromo-2-naphthol (the nucleophile) and 2-chloroacetamide would typically occur in a polar aprotic solvent. However, PTC allows this reaction to proceed in a biphasic system, often using more environmentally benign solvents like dichloromethane (B109758) with an aqueous solution of the base. quizlet.comchegg.com The phase-transfer catalyst, such as benzyltriphenylammonium chloride, facilitates the transfer of the naphtholate anion from the aqueous phase to the organic phase where it can react with the alkylating agent. quizlet.com This technique can eliminate the need for hazardous and difficult-to-remove polar aprotic solvents like DMF. quizlet.comchegg.com

The development of catalytic versions of the Williamson ether synthesis also represents a move towards greener processes. While traditional methods often require stoichiometric amounts of strong bases, newer methods are being explored that use catalytic amounts of a base or employ novel catalysts to facilitate the reaction with weaker alkylating agents at high temperatures. acs.org Research into surfactant-assisted synthesis in aqueous media is another promising avenue, aiming to replace organic solvents with water. francis-press.commdpi.com

Furthermore, the choice of reagents themselves is a core tenet of green chemistry. The synthesis of the precursor, 6-bromo-2-naphthol, can be achieved through methods that avoid highly toxic reagents. For instance, the reduction of 1,6-dibromo-2-naphthol can be carried out using metallic tin in acetic acid, which is a less hazardous alternative to other reducing agents. chemicalbook.com

The table below summarizes some green chemistry approaches applicable to the synthesis of naphthalene-acetamide derivatives.

| Green Chemistry Principle | Application in Synthesis | Potential Advantages |

| Alternative Energy Sources | Microwave-assisted Williamson ether synthesis. researchgate.netnih.gov | Reduced reaction times, higher yields, cleaner reactions. researchgate.net |

| Phase-Transfer Catalysis | Reaction of 6-bromo-2-naphthol with 2-chloroacetamide in a biphasic system. quizlet.comchegg.com | Use of less hazardous solvents, easier work-up, avoidance of polar aprotic solvents. quizlet.comchegg.com |

| Catalytic Methods | Use of catalytic amounts of base or novel catalysts for etherification. acs.org | Reduced waste from stoichiometric reagents, potential for using weaker alkylating agents. acs.org |

| Greener Solvents | Use of water with surfactants or solvent-free conditions. tandfonline.comfrancis-press.com | Reduced environmental impact and toxicity associated with volatile organic compounds. |

| Safer Reagents | Reduction of 1,6-dibromo-2-naphthol using tin in acetic acid. chemicalbook.com | Avoidance of highly toxic and hazardous reagents. |

Comprehensive Spectroscopic and Structural Elucidation for Advanced Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 2-(6-Bromonaphthalen-2-yl)oxyacetamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the protons of the oxyacetamide side chain. The aromatic region would likely exhibit a complex pattern of doublets and triplets, characteristic of a substituted naphthalene. The protons on the acetamide (B32628) group (-OCH₂CONH₂) would appear as a singlet for the methylene (B1212753) protons (OCH₂) and two singlets for the amide protons (-NH₂), which may be broadened due to quadrupole effects and exchange with the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, twelve distinct carbon signals are anticipated: ten for the naphthalene ring and two for the oxyacetamide side chain. The chemical shifts of the naphthalenic carbons would be influenced by the bromine and oxyacetamide substituents.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be observed between the coupled protons on the naphthalene ring, aiding in the assignment of their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H-1 | 7.8 - 8.0 | 128 - 130 |

| Naphthalene H-3 | 7.2 - 7.4 | 106 - 108 |

| Naphthalene H-4 | 7.6 - 7.8 | 129 - 131 |

| Naphthalene H-5 | 7.9 - 8.1 | 125 - 127 |

| Naphthalene H-7 | 7.5 - 7.7 | 129 - 131 |

| Naphthalene H-8 | 7.7 - 7.9 | 120 - 122 |

| OCH₂ | 4.6 - 4.8 | 65 - 67 |

| CONH₂ | 7.0 - 7.5 (broad) | 170 - 172 |

| Naphthalene C-2 | - | 155 - 157 |

| Naphthalene C-6 | - | 118 - 120 |

| Naphthalene C-4a | - | 130 - 132 |

| Naphthalene C-8a | - | 134 - 136 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

For this compound, which is an achiral molecule, stereochemical analysis using NMR would primarily focus on the conformational dynamics. Techniques such as variable temperature NMR could be used to study the rotational barrier around the C-O bond connecting the naphthalene ring to the side chain. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could provide information about the through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry for High-Resolution Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition.

For this compound (C₁₂H₁₀BrNO₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M]⁺ | 280.99 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 282.99 | Molecular ion with ⁸¹Br |

| [M-NH₂]⁺ | 264.99 | Loss of the amino group |

| [M-CONH₂]⁺ | 237.99 | Loss of the acetamide group |

| [C₁₀H₆BrO]⁺ | 220.96 | 6-Bromonaphthoxy cation |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation |

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of the acetamide side chain.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Br bonds, as well as the aromatic C-H and C=C bonds of the naphthalene ring.

Predicted IR and Raman Data:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amide) | 3400 - 3200 | 3400 - 3200 | Stretching |

| C-H (aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching |

| C=O (amide) | 1680 - 1640 | 1680 - 1640 | Stretching |

| C=C (aromatic) | 1600 - 1450 | 1600 - 1450 | Stretching |

| C-O (ether) | 1250 - 1050 | 1250 - 1050 | Stretching |

| C-Br | 700 - 500 | 700 - 500 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice.

While no crystal structure for this compound is currently available in the public domain, a successful crystallographic analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

To perform an X-ray crystallographic analysis, a high-quality single crystal is required. The growth of suitable crystals can be a challenging process and often involves screening a variety of solvents and crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization.

Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for morphological defects and by preliminary X-ray diffraction experiments to evaluate the diffraction quality. A well-diffracting crystal will produce sharp, well-defined diffraction spots.

Refinement of Crystal Structures and Intermolecular Interactions

Following extensive searches of scientific literature and crystallographic databases, detailed information regarding the crystal structure refinement and specific intermolecular interactions for the compound This compound is not publicly available at this time.

The process of crystal structure refinement is a critical step in the characterization of a crystalline solid. This procedure involves the iterative adjustment of a theoretical crystallographic model to achieve the best possible agreement with experimentally observed diffraction data. Key parameters typically reported in such a refinement include:

R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Weighted R-factor (wR2): A weighted version of the R-factor that accounts for the quality of individual reflections.

Without access to single-crystal X-ray diffraction data for This compound , a detailed analysis of its crystal packing and the specific non-covalent interactions that govern its supramolecular assembly cannot be provided. Such interactions, which are fundamental to understanding the material's properties, would typically include:

Hydrogen Bonding: The presence of the amide functional group (-CONH2) in This compound suggests the potential for significant intermolecular hydrogen bonding, where the amide protons act as donors and the carbonyl and ether oxygens act as acceptors.

Halogen Bonding: The bromine atom on the naphthalene ring could participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule.

A complete understanding of the three-dimensional arrangement of This compound molecules in the solid state and a quantitative description of the intermolecular forces at play are contingent upon future crystallographic studies.

Data Tables

As no experimental crystallographic data for This compound has been found in the searched literature, data tables for crystal data and refinement statistics, as well as geometric parameters of intermolecular interactions, cannot be generated.

Mechanistic Investigations of 2 6 Bromonaphthalen 2 Yl Oxyacetamide in Chemical Transformations

Elucidation of Reaction Mechanisms during Synthesis and Functionalization

The primary route for the synthesis of 2-(6-Bromonaphthalen-2-yl)oxyacetamide involves the Williamson ether synthesis. This well-established reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

Synthesis Mechanism:

The synthesis commences with the deprotonation of 6-bromo-2-naphthol (B32079) by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding 6-bromonaphthalen-2-oxide anion. This alkoxide ion then acts as a potent nucleophile. khanacademy.org The subsequent step involves the nucleophilic attack of this phenoxide on an electrophilic haloacetamide, typically 2-chloroacetamide (B119443) or 2-bromoacetamide (B1266107). The reaction follows a concerted SN2 pathway where the nucleophilic oxygen attacks the carbon atom bearing the halogen, leading to the displacement of the halide leaving group in a single step. wikipedia.orgksu.edu.sa

The transition state of this reaction involves a pentacoordinate carbon atom where the new C-O bond is partially formed, and the C-X (X = Cl, Br) bond is partially broken. ksu.edu.sa The stereochemistry at the electrophilic carbon, if it were chiral, would undergo inversion, a hallmark of the SN2 mechanism. However, in the case of 2-haloacetamides, the electrophilic carbon is not a stereocenter.

Functionalization Mechanisms:

The functionalization of this compound can be directed at either the bromonaphthalene core or the acetamide (B32628) side chain. The bromonaphthalene moiety is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or copper-mediated coupling (for Sonogashira), and reductive elimination. nih.govthieme.deacs.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromonaphthalene ring, forming a Pd(II) intermediate.

Transmetalation/Coupling: The organic group from an organoboron reagent (in Suzuki-Miyaura) or a copper acetylide (in Sonogashira) is transferred to the palladium center.

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C or C-N bond.

Studies on Reactivity and Transformation Pathways of the Bromonaphthalene and Acetamide Functional Groups

The reactivity of this compound is dictated by its two primary functional groups: the aryl bromide on the naphthalene (B1677914) ring and the acetamide group on the side chain.

Bromonaphthalene Group Reactivity:

The bromine atom on the naphthalene ring is a versatile handle for a variety of chemical transformations. Its reactivity is characteristic of aryl halides.

Cross-Coupling Reactions: As mentioned, the C-Br bond is highly reactive towards palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including alkyl, vinyl, aryl, and amino groups. nih.govwisc.eduacs.org The electron-rich nature of the naphthalene ring system can influence the rate of oxidative addition.

Nucleophilic Aromatic Substitution (SNAr): While typically less reactive than activated aryl halides, the bromonaphthalene moiety can undergo nucleophilic aromatic substitution under harsh conditions or if activated by strongly electron-withdrawing groups. The mechanism involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer-like intermediate, followed by the elimination of the bromide ion. libretexts.org

Lithiation: The bromine atom can be exchanged with lithium using organolithium reagents, such as n-butyllithium, to generate a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.

Acetamide Group Reactivity:

The acetamide functional group also presents several transformation pathways.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-(6-bromonaphthalen-2-yl)oxyacetic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). niscpr.res.innih.gov The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia lead to the carboxylic acid. niscpr.res.in Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemrxiv.org

Reduction: The amide can be reduced to the corresponding amine, 2-(6-bromonaphthalen-2-yl)oxyethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH4).

N-Alkylation/Arylation: The N-H bond of the primary amide can be deprotonated with a strong base and subsequently alkylated or arylated, although this can sometimes be challenging due to the potential for O-alkylation of the resulting ambident anion.

Investigation of Catalytic Processes Involving this compound

While not a catalyst itself, this compound and its derivatives can participate in catalytic processes in several ways.

As a Ligand Precursor: The acetamide nitrogen and the ether oxygen could potentially act as chelating ligands for transition metals. Modification of the acetamide group, for instance, by conversion to a more strongly coordinating group like an N-heterocyclic carbene (NHC) precursor or a phosphine, could generate novel ligands for various catalytic applications.

In Homogeneous Catalysis: Derivatives of this compound, particularly those formed through cross-coupling reactions, can be employed as substrates in a wide array of catalytic transformations. For example, if an alkyne is introduced via a Sonogashira coupling, the resulting molecule can undergo further catalytic reactions such as cycloadditions.

Heterogeneous Catalysis: The hydrolysis of the acetamide group can be catalyzed by solid acid or base catalysts. For instance, metal oxides like ceria have been shown to catalyze the hydrolysis of amides. nih.gov The mechanism on ceria surfaces involves the interaction of the amide with adjacent Lewis acid (Ce) and Brønsted base (O) sites, facilitating the formation of a tetrahedral intermediate and subsequent C-N bond cleavage. nih.gov

Computational and Experimental Insights into Reaction Kinetics

The kinetics of the reactions involving this compound can be investigated through both experimental and computational methods to provide a deeper understanding of the reaction mechanisms.

Experimental Kinetics:

Synthesis (Williamson Ether Synthesis): The synthesis of the title compound is expected to follow second-order kinetics, being first-order in both the 6-bromonaphthalen-2-oxide and the 2-haloacetamide. capes.gov.br Reaction rates can be monitored by techniques such as HPLC or NMR spectroscopy to determine the rate constants. The choice of solvent can significantly impact the reaction rate and selectivity, with polar aprotic solvents like DMF or acetonitrile (B52724) generally favoring the SN2 reaction. researchgate.netrsc.org

Functionalization (Cross-Coupling): The kinetics of palladium-catalyzed cross-coupling reactions are more complex and depend on the rates of the individual steps in the catalytic cycle. The rate-determining step can vary depending on the specific reaction, catalyst, and substrates.

Hydrolysis: The hydrolysis of the acetamide group can follow either pseudo-first-order kinetics (if the acid or base is in large excess) or second-order kinetics. niscpr.res.inchemrxiv.org The rate of hydrolysis is influenced by temperature and the concentration of the acid or base catalyst. niscpr.res.in

Computational Insights:

Density Functional Theory (DFT) calculations can provide valuable insights into the reaction energetics and transition state structures.

Reaction Pathway Modeling: Computational studies can be used to model the entire reaction pathway for the synthesis and subsequent transformations of this compound. This allows for the calculation of activation energies for each step and the identification of the rate-determining step.

Transition State Analysis: DFT can be used to elucidate the geometries of the transition states, providing a detailed picture of the bond-forming and bond-breaking processes. For example, in the Williamson ether synthesis, calculations can confirm the backside attack characteristic of the SN2 mechanism. researchgate.netrsc.org

Data Tables

Table 1: Key Reactions and Mechanistic Features

| Reaction | Reagents & Conditions | Mechanism | Key Intermediates |

| Synthesis | 6-Bromo-2-naphthol, 2-Chloroacetamide, Base (e.g., K2CO3), Solvent (e.g., DMF) | SN2 | 6-Bromonaphthalen-2-oxide |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Catalytic Cycle | Pd(II)-aryl intermediate |

| Amide Hydrolysis | H3O+ or OH-, Heat | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

Table 2: Expected Kinetic Parameters for Key Transformations

| Transformation | Expected Rate Law | Influencing Factors |

| Williamson Ether Synthesis | Rate = k[Naphthoxide][Haloacetamide] | Solvent polarity, Leaving group ability, Base strength |

| Palladium-Catalyzed Cross-Coupling | Complex, depends on RDS | Catalyst, Ligand, Substrate electronics, Temperature |

| Acid-Catalyzed Amide Hydrolysis | Rate = k[Amide][H+] | Acid concentration, Temperature |

| Base-Catalyzed Amide Hydrolysis | Rate = k[Amide][OH-] | Base concentration, Temperature |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 6 Bromonaphthalen 2 Yl Oxyacetamide Analogs

Design and Synthesis of Analogs with Systematic Structural Modifications

The design and synthesis of analogs of 2-(6-bromonaphthalen-2-yl)oxyacetamide are centered around a modular strategy, allowing for systematic modifications at three primary regions: the naphthalene (B1677914) core, the oxyacetamide linker, and the terminal amide group. The foundational synthetic pathway commences with the commercially available 6-bromo-2-naphthol (B32079). nih.govbiosynth.com

The synthesis of the parent compound, this compound, can be achieved through a two-step process. First, 6-bromo-2-naphthol is alkylated with an appropriate 2-halo-N-substituted acetamide (B32628). Alternatively, the naphthol can be reacted with an ethyl haloacetate followed by amidation of the resulting ester.

Systematic modifications can be introduced as follows:

Modification of the Naphthalene Core: Analogs with substituents other than bromine at the 6-position, or at other positions on the naphthalene ring, can be synthesized from the corresponding substituted naphthols. For instance, starting with different bromonaphthalenols allows for the exploration of the impact of the bromine atom's position on activity.

Modification of the Oxyacetamide Linker: The length and nature of the linker can be altered. For example, replacing the ether oxygen with sulfur or nitrogen, or extending the acetyl chain to a propanoyl or butanoyl chain, would probe the spatial requirements of the pharmacophore.

Modification of the Terminal Amide: A wide array of amines can be used in the amidation step to generate a library of N-substituted analogs. This allows for the investigation of how different substituents on the amide nitrogen influence the compound's properties. For example, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide has been synthesized and evaluated for its cytotoxic effects. mdpi.com The synthesis of related N-(naphthalen-2-yl)acetamide derivatives has also been reported, showcasing the feasibility of introducing diverse functionalities. nih.gov

A representative synthetic scheme for generating a library of analogs is depicted below:

Scheme 1: General synthetic route for the preparation of this compound analogs.

Evaluation of Structural Features Influencing Research-Relevant Properties

The evaluation of the synthesized analogs involves a battery of in vitro and in silico assays to determine how structural modifications impact their research-relevant properties, such as binding affinity to a specific biological target or other measurable pharmacological effects.

Key Structural Features and Their Potential Influence:

The 6-Bromo Substituent: The bromine atom at the 6-position of the naphthalene ring is a key feature. Its electron-withdrawing nature and steric bulk can significantly influence binding interactions. The position of the bromo group is also critical, as demonstrated in studies of other brominated naphthalene derivatives. The replacement of the bromine with other halogens (e.g., chlorine, fluorine) or with hydrogen would help to delineate the role of this substituent.

The Naphthalenyloxy Moiety: The naphthalene scaffold itself provides a large, flat, aromatic surface that can engage in π-π stacking or hydrophobic interactions with a biological target. The oxygen linker provides a specific geometry and potential hydrogen bond accepting capability.

The Acetamide Group: The acetamide moiety is a crucial functional group, likely involved in hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O). Modifications to this group are expected to have a profound impact on activity.

Illustrative SAR Data Table:

To illustrate the potential SAR, a hypothetical data table is presented below based on plausible outcomes from screening a library of analogs against a generic protein target.

| Compound ID | R1 (Naphthalene) | R2 (Linker) | R3 (Amide) | IC50 (µM) |

| 1 | 6-Br | -OCH2- | -NH2 | 5.2 |

| 2 | 6-Cl | -OCH2- | -NH2 | 8.9 |

| 3 | H | -OCH2- | -NH2 | 15.4 |

| 4 | 6-Br | -SCH2- | -NH2 | 12.1 |

| 5 | 6-Br | -OCH2- | -NHCH3 | 3.8 |

| 6 | 6-Br | -OCH2- | -N(CH3)2 | 25.6 |

| 7 | 6-Br | -OCH2- | -NH-phenyl | 1.5 |

| 8 | 6-Br | -OCH2- | -NH-morpholinoethyl | 7.3 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that:

A bromine at the 6-position is beneficial for activity compared to chlorine or no substitution.

An ether linkage is preferred over a thioether.

A secondary amide with a small alkyl or an aromatic substituent enhances potency, while a tertiary amide is detrimental.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

QSAR and QSPR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govnih.gov For the this compound series, these models can provide predictive insights for designing new, more potent analogs and for optimizing properties like solubility and membrane permeability.

A typical QSAR/QSPR workflow for this series would involve:

Data Set Generation: A diverse set of synthesized analogs with experimentally determined activities (e.g., IC50 values) or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area) descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Example of a QSAR Equation:

A hypothetical QSAR equation for the antiproliferative activity of this series might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * HD_Count + 0.8 * J_HetM + 1.2

Where:

LogP is the octanol-water partition coefficient (a measure of lipophilicity).

HD_Count is the number of hydrogen bond donors.

J_HetM is a 2D descriptor related to the presence of heteroatoms.

This hypothetical model would suggest that increased lipophilicity and the presence of specific heteroatoms are beneficial for activity, while a higher number of hydrogen bond donors is detrimental. Such models can guide the synthesis of new analogs with a higher probability of being active. kg.ac.rs

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-Based Drug Discovery (FBDD):

FBDD is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.govsandiego.edu The this compound scaffold can be deconstructed into key fragments for screening:

Fragment 1: 6-Bromo-2-naphthol

Fragment 2: A simple acetamide derivative (e.g., N-phenylacetamide)

If these fragments are found to bind to adjacent sites on a target, they can be linked together to create a more potent lead compound. Alternatively, if a fragment shows binding, it can be "grown" by adding chemical functionalities to improve its affinity and selectivity. For instance, a naphthalenesulfonamide was identified through a fragment-based strategy and subsequently optimized. researchgate.netnih.gov

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework (the scaffold) of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. nih.gov For this compound, several scaffold hopping strategies could be employed:

Naphthalene Core Replacement: The naphthalene ring could be replaced with other bicyclic aromatic or heteroaromatic systems like quinoline, isoquinoline, benzofuran, or benzothiophene. This could lead to improved solubility, metabolic stability, or patentability.

Oxyacetamide Linker Isosteres: The oxyacetamide linker could be replaced with bioisosteric groups that maintain the key spatial and electronic features.

Illustrative Scaffold Hopping Table:

| Original Scaffold | Hopped Scaffold | Rationale |

| Naphthalene | Quinoline | Introduce a nitrogen atom for potential new interactions and improved solubility. |

| Naphthalene | Benzofuran | Replace a benzene (B151609) ring with a furan (B31954) to alter electronic properties and polarity. |

| Oxyacetamide | Thiazolidinedione | Introduce a different heterocyclic system with potential for new hydrogen bonding patterns. |

This table provides hypothetical examples of scaffold hopping strategies.

Through these advanced medicinal chemistry strategies, the this compound scaffold can serve as a valuable starting point for the discovery and optimization of new chemical entities for a variety of research purposes.

Advanced Computational Chemistry and Molecular Modeling of 2 6 Bromonaphthalen 2 Yl Oxyacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict a wide array of characteristics, including molecular geometry, electronic structure, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 2-(6-Bromonaphthalen-2-yl)oxyacetamide. DFT calculations can elucidate the molecule's electronic structure, orbital energies, and reactivity descriptors.

DFT studies on related naphthalene (B1677914) derivatives have demonstrated the utility of this approach. For instance, analyses of similar compounds often involve geometry optimization to find the most stable conformation, followed by the calculation of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to compute various molecular properties that provide a deeper understanding of the compound's behavior. These properties are often calculated using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The calculated values for related bromonaphthalene and acetamide (B32628) derivatives suggest the types of results that could be expected for this compound. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: The values in this table are hypothetical and representative of what might be obtained from a DFT calculation based on studies of similar molecules.

Ab Initio Methods for Excited State and Transition State Analysis

While DFT is powerful for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Coupled Cluster (CC) theory, are often employed for studying excited states and transition states. These methods are crucial for understanding a molecule's photophysical properties and reaction mechanisms. lubergroup.charxiv.orgescholarship.org

Ab initio calculations can predict the electronic absorption and emission spectra of this compound by calculating the energies of its excited states. lubergroup.charxiv.orgescholarship.org For instance, TD-DFT can be used to simulate the UV-Vis absorption spectrum, providing insights into the wavelengths of light the molecule is likely to absorb. This is particularly relevant for applications in materials science and photochemistry.

Furthermore, these methods can be used to locate and characterize transition states for chemical reactions involving the compound. By mapping the potential energy surface, researchers can determine reaction pathways and activation energies, which is invaluable for predicting reaction kinetics and mechanisms. Studies on other aromatic compounds have successfully used these techniques to understand complex photochemical processes, such as excited-state intramolecular proton transfer. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape and understanding the influence of the environment, such as a solvent, on the molecule's structure and dynamics. aip.orgunram.ac.id

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the solvent accessible surface area (SASA) to understand interactions with the solvent. unram.ac.id Such simulations have been applied to various naphthalene derivatives to study their behavior in different environments, from crystal structures to liquid phases. aip.orgarxiv.org

Molecular Docking and Ligand-Interaction Studies in Research Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. elsevierpure.comnih.gov

In a research context, molecular docking could be used to investigate the potential of this compound as an inhibitor of a particular enzyme. The docking process involves placing the molecule into the binding site of the target protein and scoring the different poses based on their predicted binding affinity. These scores are often calculated using force fields that estimate the interaction energy between the ligand and the protein.

Studies on other naphthalene-containing compounds have shown successful application of molecular docking to identify potential drug candidates. elsevierpure.combohrium.comresearchgate.net For example, docking studies of naphthalene derivatives have been used to investigate their potential as antimicrobial or anticancer agents. bohrium.comresearchgate.net The results of a docking study can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target |

| Key Interacting Residues | Lys72, Glu91, Leu135 | Amino acids in the binding site forming key interactions |

| Hydrogen Bonds | 2 (with Lys72, Glu91) | Specific polar interactions stabilizing the complex |

Note: This table presents hypothetical data that would be typical of a molecular docking study.

Cheminformatics and Virtual Screening for Related Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. ijpsjournal.com

Starting with the scaffold of this compound, virtual screening could be used to explore the surrounding chemical space to identify related compounds with potentially improved properties. This can be done through ligand-based or structure-based approaches. In a ligand-based approach, one would search for molecules with similar 2D or 3D features to the starting compound. In a structure-based approach, a library of compounds would be docked into the binding site of a target protein, and the top-scoring compounds would be selected for further investigation.

The concept of chemical space is central to this exploration, representing the vast number of possible molecules. scispace.com By systematically exploring this space around the this compound scaffold, it is possible to identify novel compounds with desired biological activities. scispace.comnih.gov Modern virtual libraries contain billions of compounds, making these computational approaches essential for navigating such a vast chemical landscape. nih.govresearchgate.net

Derivatization and Functionalization Strategies for 2 6 Bromonaphthalen 2 Yl Oxyacetamide

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Position

The bromine atom on the naphthalene (B1677914) ring is a key functional group for modification via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromo-position on the naphthalene scaffold is well-suited for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. It is a robust method for forming carbon-carbon bonds. For 2-(6-Bromonaphthalen-2-yl)oxyacetamide, a Suzuki reaction could introduce aryl, heteroaryl, or alkyl groups at the C6 position, significantly diversifying the core structure. For instance, coupling with phenylboronic acid would yield 2-{[6-phenylnaphthalen-2-yl]oxy}acetamide.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.govnih.gov The introduction of an alkynyl group is particularly valuable as the alkyne can serve as a handle for further modifications, such as in "click chemistry" reactions or as a precursor for more complex structures. ugent.be This method allows for the synthesis of compounds like 2-{[6-(phenylethynyl)naphthalen-2-yl]oxy}acetamide.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond at the vinylic position. rsc.org This strategy can be used to introduce vinyl-type functionalities, which can act as monomers for polymerization or be further functionalized. ugent.beuwindsor.caorganic-chemistry.org For example, reacting the parent compound with butyl acrylate would produce butyl (E)-3-{6-[2-(acetylamino)ethoxy]naphthalen-2-yl}acrylate. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. acs.org It allows for the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles at the C6 position of the naphthalene ring. This is a key strategy for synthesizing derivatives with potential biological activity, as the amine functionality is a common feature in many pharmaceuticals.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Functional Group |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Alkyne |

| Heck Reaction | Alkene (e.g., Acrylate) | Pd(OAc)₂, Pd₂(dba)₃/P(o-tol)₃ | Alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP, Xantphos | Amine |

Modifications of the Acetamide (B32628) Nitrogen and Carbonyl Moieties

Hydrolysis and Re-acylation/Amide Coupling: The acetamide can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-(6-bromonaphthalen-2-yl)oxyethanamine, or more readily, the parent carboxylic acid, 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid. uni.lunih.govyoutube.compjsir.org This carboxylic acid is a versatile intermediate that can be coupled with a diverse range of amines or alcohols using standard peptide coupling reagents (e.g., EDC, HATU) to generate a library of new amides or esters with different substituents.

N-Alkylation: The nitrogen of the acetamide can be alkylated, though this often requires strong basic conditions to deprotonate the amide first, creating an amide anion. derpharmachemica.comstackexchange.com Reagents like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF are typically used, followed by the addition of an alkyl halide. stackexchange.com This introduces a substituent directly onto the amide nitrogen, converting the secondary amide to a tertiary amide and altering its chemical properties. rsc.orgresearchgate.net

Reduction of the Carbonyl: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the acetamide into an N-ethyl amine derivative. This modification significantly changes the electronic nature and geometry of this part of the molecule.

Table 2: Potential Modifications of the Acetamide Group

| Reaction Type | Reagents | Intermediate/Product | Notes |

| Hydrolysis | HCl or NaOH (aq) | 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid uni.lu | Creates a versatile carboxylic acid intermediate. |

| Amide Coupling | Various Amines, EDC/HOBt | Novel Amides | Allows for extensive diversification. |

| N-Alkylation | NaH, then R-X | N-Alkyl-2-(6-bromonaphthalen-2-yl)oxyacetamide | Converts secondary amide to tertiary amide. derpharmachemica.com |

| Reduction | LiAlH₄ | N-ethyl-2-(6-bromonaphthalen-2-yl)oxyethanamine | Removes the polar carbonyl group. |

Introduction of Reporter Groups or Tags for Chemical Biology Applications

To study the interaction of this compound derivatives with biological systems, it is often necessary to attach a reporter group or tag. These tags can be fluorescent molecules for imaging, or affinity tags like biotin (B1667282) for pull-down assays.

Fluorescent Labeling: A fluorescent dye can be introduced, often by leveraging the functional handles created through the reactions described above. For example, a Sonogashira coupling can be used to attach an alkyne-bearing fluorophore. Alternatively, the carboxylic acid intermediate obtained from hydrolysis can be coupled to an amine-containing fluorophore (e.g., a rhodamine or fluorescein (B123965) derivative). The inherent fluorescence of the naphthalene core can also be modulated or utilized in FRET (Förster Resonance Energy Transfer) studies upon conjugation. nih.gov

Biotinylation: Biotin is a common affinity tag used to isolate binding partners of a molecule. Biotinylation can be achieved by coupling biotin-NHS ester to the primary amine generated after acetamide hydrolysis or by coupling a biotin derivative containing a free carboxylic acid to this amine. Non-enzymatic biotinylation strategies could also be explored. nih.gov

These tagged derivatives are invaluable tools for elucidating the mechanism of action and identifying the molecular targets of the parent compound in a cellular context.

Synthesis of Polymeric or Material-Based Conjugates

The structure of this compound is suitable for incorporation into larger polymeric structures or for conjugation to material surfaces. Such materials could have novel optical, electronic, or biomedical properties.

Monomer Synthesis and Polymerization: A polymerizable group can be introduced onto the naphthalene scaffold. For instance, a Heck reaction with ethylene (B1197577) or an acrylate can install a vinyl or acrylate group, respectively. ugent.beugent.be The resulting monomer can then be subjected to polymerization techniques, such as free radical polymerization or ring-opening metathesis polymerization (ROMP), to generate a polymer with pendant 2-(naphthalen-2-yl)oxyacetamide units. acs.orgnih.gov

Polymer Conjugation: The molecule can be attached to a pre-existing polymer. For example, the carboxylic acid derivative can be grafted onto a polymer backbone containing amine or hydroxyl groups (e.g., polyethylene (B3416737) glycol (PEG), chitosan) using standard coupling chemistry.

Naphthalene-Based Polymers: It is also possible to synthesize polymers directly from naphthalene-containing monomers through methods like Friedel-Crafts crosslinking to create porous aromatic frameworks. nih.gov These polymers can serve as supports for catalysts or for other applications in materials science. nih.govrsc.org

Research Applications and Future Directions for 2 6 Bromonaphthalen 2 Yl Oxyacetamide

Utility as a Molecular Probe in Chemical Biology Research

The inherent fluorescence of the naphthalene (B1677914) ring system is a well-established property leveraged in the design of molecular sensors. mdpi.com Naphthalene derivatives are frequently employed as fluorophores in probes designed to detect specific analytes, including metal ions, small biomolecules, and changes in the cellular environment like pH. rsc.orgnih.govtandfonline.comrsc.org The fluorescence of these probes can be modulated—either enhanced ("turn-on") or quenched ("turn-off")—upon binding to a target, allowing for sensitive and selective detection. tandfonline.com

The structure of 2-(6-bromonaphthalen-2-yl)oxyacetamide is a promising starting point for developing such a molecular probe. The naphthalene core can serve as the fluorescent reporter, while the oxyacetamide side-chain offers a site for chemical modification. By attaching specific recognition elements (e.g., chelators for metal ions or binding moieties for proteins) to the acetamide (B32628) group, researchers could engineer targeted probes. For instance, modification could create a probe with high selectivity for a particular biological molecule, with binding events triggering a measurable change in fluorescence intensity. rsc.orgnih.gov Furthermore, the large Stokes shift often associated with naphthalene-based probes is advantageous as it minimizes interference from excitation light, enhancing detection sensitivity. rsc.orgrsc.org

Future research could focus on synthesizing a library of derivatives from this compound and screening them for sensing capabilities towards various biological targets, potentially leading to new tools for live-cell imaging and diagnostics. nih.govrsc.org

Application as a Synthetic Intermediate for Complex Organic Molecules

Aryl bromides, such as this compound, are foundational building blocks in modern organic synthesis. The bromine atom on the naphthalene ring is a highly versatile functional group, serving as a reactive handle for a wide array of cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, in particular, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. uzh.chnih.gov

The bromo-substituent on this compound makes it an ideal precursor for synthesizing more complex molecular architectures. wikipedia.orginnospk.com It can readily participate in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the precise and efficient introduction of diverse chemical groups, including aryl, vinyl, alkynyl, and amino moieties, at the bromine-bearing position. A study on a different bromo-naphthalene scaffold demonstrated the successful use of palladium-catalyzed cross-coupling to generate a diverse library of compounds for biological screening. nih.gov

The following table illustrates the potential synthetic transformations for this compound, highlighting its utility as a versatile intermediate.

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product Functionality |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | Bi-aryl structures |

| Heck Coupling | Alkene | Pd catalyst, Base | Naphthyl-alkene derivatives |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Naphthyl-alkyne conjugates |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | N-aryl naphthalene derivatives |

| Cyanation | Cyanide source | Pd or Cu catalyst | Naphthylnitrile derivatives |

This table presents hypothetical, yet highly plausible, synthetic applications based on established chemical reactions of bromoarenes.

This synthetic accessibility makes this compound a valuable starting material for creating novel compounds for materials science, agrochemicals, and pharmaceuticals. nbinno.com

Role as a Scaffold in Medicinal Chemistry Lead Optimization

The naphthalene core is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds, including antimicrobial and anticancer agents. acs.orgrasayanjournal.co.in Its rigid, planar structure is well-suited for π-stacking interactions with biological targets like DNA and protein active sites. acs.org The compound this compound combines this valuable scaffold with two distinct points for chemical modification, making it an excellent candidate for lead optimization programs. creative-bioarray.com

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). creative-bioarray.comresearchgate.netnih.gov The two primary sites for diversification on this molecule are:

The Bromine Atom: As discussed previously, this site can be modified via cross-coupling reactions to explore a wide range of substituents, systematically probing the structure-activity relationship (SAR). nih.gov

The Oxyacetamide Side-Chain: The amide portion of this chain contains N-H bonds that can act as hydrogen bond donors and an oxygen atom that can act as a hydrogen bond acceptor. These features can be crucial for binding to a biological target. The primary amide can be converted to secondary or tertiary amides, or replaced with other functional groups (bioisosteres) to fine-tune binding affinity, solubility, and metabolic stability. researchgate.net

The table below outlines a hypothetical lead optimization strategy starting from this compound.

| Modification Site | Original Group | Potential Modifications | Objective of Modification |

| C6-Position (via Bromine) | -Br | -Aryl, -Heteroaryl, -Alkyl, -CF3 | Explore SAR, enhance potency, modulate lipophilicity. nih.gov |

| Acetamide Nitrogen | -NH2 | -NH(Alkyl), -N(Dialkyl), -NH(Aryl) | Improve metabolic stability, alter hydrogen bonding capacity. researchgate.net |

| Acetamide Carbonyl | -C=O | Bioisosteric replacement (e.g., tetrazole) | Enhance stability, improve pharmacokinetic properties. |

By systematically applying these modifications, medicinal chemists can generate a focused library of analogues for biological testing, aiming to identify a preclinical candidate with an optimal balance of efficacy and drug-like properties. nih.gov

Emerging Research Avenues and Unexplored Potentials

Beyond the applications outlined above, the structure of this compound opens doors to several other intriguing research avenues.

Materials Science: The naphthalene unit is a well-known chromophore. By using cross-coupling reactions to attach other conjugated systems, it may be possible to synthesize novel organic materials with interesting photophysical properties, potentially for use in applications like organic light-emitting diodes (OLEDs).

Targeted Drug Delivery: The oxyacetamide side-chain could be functionalized with a targeting ligand (e.g., a peptide that recognizes a cancer cell receptor), while the naphthalene core could be used to carry a cytotoxic agent. This would create a targeted drug conjugate designed to deliver a therapeutic payload specifically to diseased cells.

Pharmacology: The naphthalene sulfonamide scaffold is known to produce antagonists for certain G-protein coupled receptors (GPCRs) like CCR8. nih.gov It would be a worthwhile endeavor to investigate whether the oxyacetamide analogue and its derivatives exhibit activity at this or other important receptor families.

Bioconjugation: The bromine atom provides a handle for "click chemistry" or other bioconjugation reactions after conversion to a more suitable functional group like an azide (B81097) or alkyne. This would allow the molecule to be attached to proteins or other biomacromolecules to study biological processes.

Q & A

Q. What are the recommended synthetic strategies for 2-(6-Bromonaphthalen-2-yl)oxyacetamide, and what analytical methods confirm its purity and structure?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated naphthalene derivatives. Key steps include nucleophilic substitution to introduce the acetamide-oxygen bridge, followed by purification via column chromatography. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions .

- Analytical Techniques :

- TLC : Monitors reaction progress using silica gel plates and UV visualization.

- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection) .

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Br₂, FeCl₃ | DCM | 0–5°C | 2 h | 75% |

| 2 | K₂CO₃, acetamide | DMF | 80°C | 6 h | 62% |

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the acetamide methylene group (δ 4.2 ppm). FT-IR confirms C=O (1680–1700 cm⁻¹) and C-Br (600–650 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. The bromine atom’s electron density map aids in confirming positional accuracy .

Q. Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂ | |

| Molecular Weight | 288.12 g/mol | |

| Melting Point | 158–160°C | |

| LogP (Partition Coefficient) | 3.2 ± 0.1 |

Advanced Research Questions

Q. How can SHELXL be optimized for high-resolution crystallographic refinement of this compound derivatives?

- Methodological Answer :

- Refinement Parameters : Use anisotropic displacement parameters for bromine and oxygen atoms. Apply restraints to prevent overfitting in low-electron-density regions.

- Twinned Data Handling : For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin laws and scale factors .

- Validation Tools : Utilize R₁, wR₂, and GooF metrics. A final R₁ < 5% indicates high reliability .

Q. What in silico approaches predict the reactivity and stability of this compound under varying environmental conditions?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis sets.

- MD Simulations : Assess stability in aqueous/organic solvents (e.g., GROMACS with CHARMM force fields).

- Database Mining : Cross-reference PubChem and Reaxys for experimental stability data (e.g., hydrolytic degradation in acidic media) .

Q. How do structural modifications at the bromonaphthalene moiety affect the compound’s biological activity, based on SAR studies?

- Methodological Answer :

- Substituent Effects : Replacing bromine with electron-withdrawing groups (e.g., -NO₂) enhances kinase inhibition (e.g., JNK1/3 targets) but reduces solubility. Adding methyl groups improves membrane permeability .

- Assay Design : Use fluorescence polarization assays to measure IC₅₀ values against JNK isoforms. Compare with analogs (see Table 3).

Q. Table 3: SAR of Bromonaphthalene Derivatives

| Compound | JNK1 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 2-(6-Bromo-2-naphthyl)oxyacetamide | 48 ± 3 | 62 ± 5 | 12.5 |

| 2-(6-Nitro-2-naphthyl)oxyacetamide | 22 ± 2 | 35 ± 4 | 5.8 |

| 2-(6-Methyl-2-naphthyl)oxyacetamide | 85 ± 6 | 110 ± 8 | 28.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.